molecular formula C18H16N4O3 B11537737 (4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11537737
M. Wt: 336.3 g/mol
InChI Key: XDHARXXNTASLJK-UHFFFAOYSA-N
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Description

(4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include amino derivatives, nitro derivatives, and substituted pyrazolones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as pharmaceutical agents. Their biological activity and interaction with specific molecular targets make them promising candidates for the treatment of various diseases.

Industry

In the industrial sector, (4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrophenyl group and pyrazolone core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1-(4-iodophenyl)-3,5-pyrazolidinedione
  • (4E)-4-{[(2-Methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, (4E)-3-METHYL-4-{[(4-METHYL-2-NITROPHENYL)AMINO]METHYLIDENE}-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-methyl-4-[(4-methyl-2-nitrophenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H16N4O3/c1-12-8-9-16(17(10-12)22(24)25)19-11-15-13(2)20-21(18(15)23)14-6-4-3-5-7-14/h3-11,20H,1-2H3

InChI Key

XDHARXXNTASLJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C)[N+](=O)[O-]

Origin of Product

United States

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